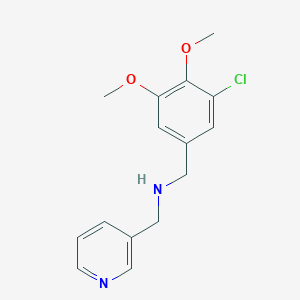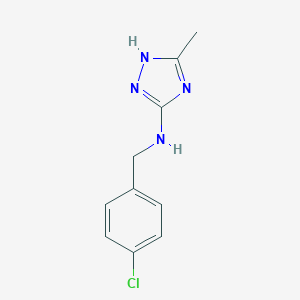
N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It is a potent agonist of the cannabinoid receptor CB1 and CB2, which are primarily located in the central nervous system and immune system, respectively. CP-55940 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and epilepsy.
Wirkmechanismus
N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that modulate various physiological processes, including pain perception, inflammation, and immune function. Upon binding to these receptors, N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine induces a conformational change that activates downstream signaling pathways, leading to the modulation of various cellular functions.
Biochemical and Physiological Effects:
N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, inflammation, and immune function. It has also been shown to have anticonvulsant and neuroprotective properties, making it a potential therapeutic agent for the treatment of epilepsy and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine is its high potency and selectivity for the CB1 and CB2 receptors, making it a valuable tool for studying the molecular mechanisms of cannabinoid receptor activation. However, its potency also presents a limitation, as high concentrations of N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine can lead to non-specific effects and toxicity. Additionally, the complex synthesis process and high cost of N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine can limit its availability for research purposes.
Zukünftige Richtungen
Despite the challenges associated with the use of N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine in research, there are several potential future directions for its application. One area of interest is the development of novel CB1 and CB2 receptor agonists with improved selectivity and reduced toxicity. Additionally, N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine and other cannabinoids have shown promise as potential therapeutic agents for the treatment of various diseases, including pain, inflammation, and epilepsy. Further research is needed to fully elucidate the therapeutic potential of N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine and other cannabinoids, and to develop safe and effective cannabinoid-based therapies.
Synthesemethoden
N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine is synthesized through a multi-step process that involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde and 3-pyridylmethylamine in the presence of a reducing agent and a catalyst. The resulting intermediate is then subjected to further chemical reactions to yield the final product. The synthesis of N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine is a complex and challenging process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine has been widely used as a research tool in the field of cannabinoid pharmacology. It has been used to study the molecular mechanisms of cannabinoid receptor activation, as well as to investigate the physiological and behavioral effects of CB1 and CB2 receptor activation. N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine has also been used in preclinical studies to evaluate its potential therapeutic efficacy in various disease models.
Eigenschaften
Molekularformel |
C15H17ClN2O2 |
|---|---|
Molekulargewicht |
292.76 g/mol |
IUPAC-Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C15H17ClN2O2/c1-19-14-7-12(6-13(16)15(14)20-2)10-18-9-11-4-3-5-17-8-11/h3-8,18H,9-10H2,1-2H3 |
InChI-Schlüssel |
ZHUARNUDBRFNAQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OC |
Kanonische SMILES |
COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276615.png)
![4-{5-[(Cyclohexylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276616.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine](/img/structure/B276617.png)
![1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B276618.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276619.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276620.png)
![N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine](/img/structure/B276622.png)
![3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid](/img/structure/B276627.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid](/img/structure/B276628.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276631.png)
![N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276632.png)
![N-[(5-phenylfuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B276635.png)
![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B276637.png)